2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
One of the most recognized reactions involving this compound is its use in the synthesis of Gemifloxacin , an oral broad-spectrum antibiotic . Additionally, it serves as a molecular scaffold for 1,8-naphthyridine derivatives, including Enoxacin, Trovafloxacin, and Tosufloxacin. These derivatives expand the medical applications and aim to reduce side effects of medication .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide consists of a pyridine ring with chlorine and fluorine substituents. The cyclobutyl group and the oxadiazole moiety contribute to its overall structure . The halogenated heterocyclic nature of this compound makes it an interesting candidate for further exploration.
Chemical Reactions Analysis
Apart from its role in Gemifloxacin synthesis, this compound enables the facile creation of various fluoroquinolone derivatives. These derivatives can be tailored by incorporating different building blocks, potentially enhancing their efficacy and safety profiles .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2FN4O2/c1-6-17-12(20-22-6)13(3-2-4-13)19-11(21)7-5-8(16)10(15)18-9(7)14/h5H,2-4H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCSDPLRZDLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCC2)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.